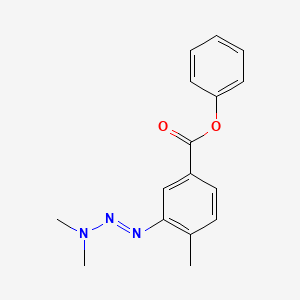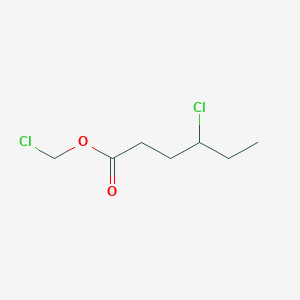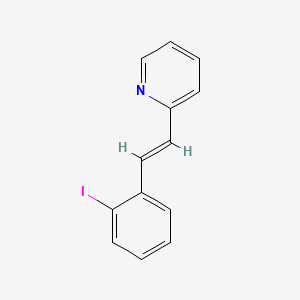![molecular formula C19H32N2OS B14433145 N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea CAS No. 74787-62-5](/img/structure/B14433145.png)
N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea typically involves the reaction of 1-(4-octylphenyl)ethylamine with 2-chloroethanol in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
作用機序
The mechanism by which N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-[1-(4-methylphenyl)ethyl]thiourea
- N-(2-Hydroxyethyl)-N’-[1-(4-hexylphenyl)ethyl]thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea stands out due to its specific structural features, such as the octyl group, which may impart unique physicochemical properties and biological activities. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
74787-62-5 |
|---|---|
分子式 |
C19H32N2OS |
分子量 |
336.5 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-[1-(4-octylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C19H32N2OS/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)16(2)21-19(23)20-14-15-22/h10-13,16,22H,3-9,14-15H2,1-2H3,(H2,20,21,23) |
InChIキー |
SKKMAGAJLUNSNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C(C)NC(=S)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



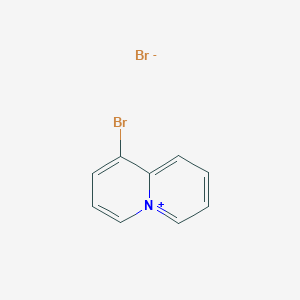

![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)
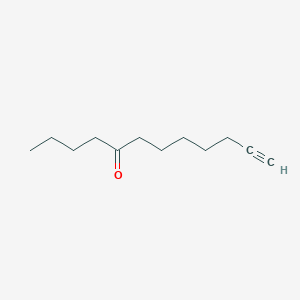

![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
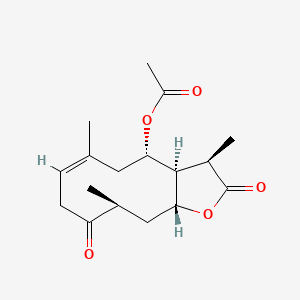
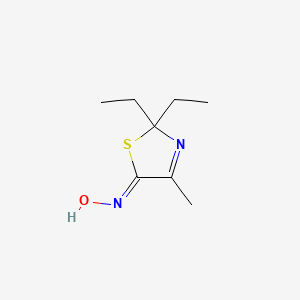
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

